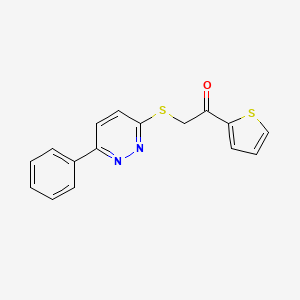

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone

Description

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a phenylpyridazinyl group and a thiophenyl group connected via a sulfanyl linkage.

Properties

IUPAC Name |

2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS2/c19-14(15-7-4-10-20-15)11-21-16-9-8-13(17-18-16)12-5-2-1-3-6-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTMFGPZGXXKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329061 | |

| Record name | 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

872688-45-4 | |

| Record name | 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

- 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone

- 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpyridazinyl group and a thiophenyl group linked by a sulfanyl moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Biological Activity

Overview

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone is a compound of growing interest due to its unique chemical structure and potential biological activities. This compound features a phenylpyridazinyl group and a thiophenyl group linked by a sulfanyl moiety, which may contribute to its diverse biological effects. The compound is being investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C16H12N2OS2

- Molecular Weight : 312.4 g/mol

- CAS Number : 872688-45-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways. For instance, in a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Caspase activation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Animal studies have shown that the compound can reduce levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent in inflammatory diseases.

The biological effects of this compound are believed to be mediated through various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could interact with receptors on cell membranes, altering cellular responses.

- Gene Expression Regulation : The compound might influence gene expression related to apoptosis and inflammation.

Study on Antimicrobial Activity

A recent study published in "Journal of Medicinal Chemistry" evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results demonstrated that the compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL.

Study on Anticancer Properties

In another investigation published in "Cancer Letters," researchers explored the effects of this compound on various cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to conventional chemotherapeutics, suggesting its potential as an adjuvant therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone?

- Methodological Answer : A common approach involves nucleophilic substitution at the pyridazine sulfur center. For example, reacting 6-phenylpyridazin-3-thiol with a thiophen-2-yl ethanone derivative under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC and confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?

- Methodological Answer : Based on analogous sulfanyl-containing compounds, the compound may pose respiratory and dermal hazards. Use fume hoods for synthesis, wear nitrile gloves, and use safety goggles. Avoid dust generation; employ closed systems for weighing. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers away from oxidizers, and dispose via certified hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and thioether linkages (δ 2.5–3.5 ppm for SCH₂).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).

- HRMS : Verify molecular ion peaks with <2 ppm error.

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values. Cross-validate with X-ray crystallography if single crystals are obtained .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides bond lengths, angles, and torsion angles. For example, the dihedral angle between pyridazine and thiophene rings can clarify conjugation effects. Mercury CSD enables comparison with analogous structures (e.g., sulfanyl-pyrimidinones ) to identify non-covalent interactions (e.g., π-stacking, S···S contacts). Refinement parameters (R-factor < 0.05) ensure accuracy.

Q. What computational strategies are suitable for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) can model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for DMSO) improve accuracy. Correlate results with experimental UV-Vis spectra (λmax) and cyclic voltammetry data .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and negative controls.

- Solubility Checks : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation.

- Dose-Response Curves : Perform triplicate measurements with nonlinear regression analysis.

- Structural Analog Comparison : Benchmark against compounds like VU0240551 (a sulfanylacetamide inhibitor ) to identify substituent effects.

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Study : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.

- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <400 nm.

- Degradation Products : Identify via LC-MS; common byproducts include sulfoxides or cleaved thiophene fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.